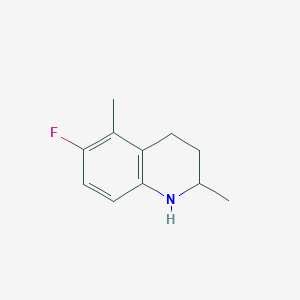
6-Fluoro-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Cat. No. B8721290
Key on ui cas rn:
91618-35-8
M. Wt: 179.23 g/mol
InChI Key: YTUDFSPYEQESOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04898945
Procedure details


7.0 kg of 2,5-dimethyl-6-fluoroquinoline, 51.5 kg of glacial acetic acid and 350 g of 50% water-wet 5% platinum on carbon catalyst were combined and hydrogenated at 50 psi for 20 hours. Gas chromatography showed residual starting material so an additional 35 g of catalyst was added and the hydrogenation was continued for an additional 2 hours. The mixture was filtered to remove the catalyst and the solvent was then evaporated. The residue was dissolved in 10 gallons of cold water, and the resulting mixture was made basic with ammonium hydroxide to pH 11 while maintaining the temperature below 30° C. The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane and the extract was dried through azeotropic distillation. The dried extract was treated with magnesium sulfate and filtered, and the filtrate was concentrated in vacuo to give a dark oil, 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, which was used directly in the next step.


[Compound]
Name
catalyst
Quantity
35 g
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[N:3]=1>O.C(O)(=O)C>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[NH:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=CC=C(C(=C2C=C1)C)F
|
Step Two
|
Name
|
|
|
Quantity
|
350 g
|
|
Type
|
catalyst
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
35 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
51.5 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the hydrogenation was continued for an additional 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was then evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 10 gallons of cold water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 30° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract was dried through azeotropic distillation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The dried extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was treated with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NC2=CC=C(C(=C2CC1)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
